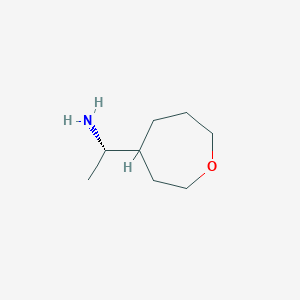

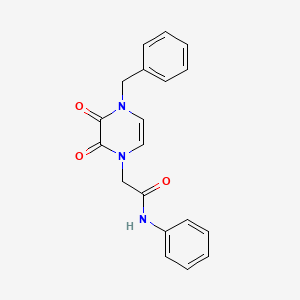

![molecular formula C21H19ClFN3O3 B2649416 3-(4-Chlorobenzyl)-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-20-8](/img/structure/B2649416.png)

3-(4-Chlorobenzyl)-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diazaspiro[4.5]decane derivatives are a class of organic compounds characterized by a spirocyclic structure . They have been the subject of various studies due to their potential applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane derivatives often involves the reaction of substituted aryl halides with unactivated yne-en-ynes in the presence of a palladium catalyst . This domino reaction forms three carbon-carbon bonds and results in a highly regioselective C-C coupling and spiro scaffold steps .Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decane derivatives is characterized by a spirocyclic structure with exocyclic double bonds . The exact structure can vary depending on the specific substituents and the conditions of the synthesis .Chemical Reactions Analysis

The chemical reactions involving diazaspiro[4.5]decane derivatives can be complex and depend on the specific substituents and reaction conditions . For example, one study reported the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via a copper-catalyzed difluoroalkylation of N-benzylacrylamides .科学的研究の応用

Conformational and Crystal Packing Preferences

Research by Lazic et al. (2022) analyzed spirohydantoin derivatives, focusing on their conformational and crystal packing preferences through single crystal X-ray diffraction and quantum chemical studies. These derivatives, including the specific compound of interest, exhibit unique packing patterns in their crystalline form, which could be valuable for understanding molecular interactions and designing new materials with tailored properties (Lazic et al., 2022).

Supramolecular Outcomes of Fluorination

A study by Simić et al. (2021) assessed the impact of fluorination on spirohydantoin derivatives, revealing that fluorine substitution influences the supramolecular architecture of these compounds. The research highlighted the role of fluorine in enhancing intermolecular interactions, leading to the formation of more complex three-dimensional networks. This property could be exploited in developing advanced materials or pharmaceuticals with improved performance (Simić et al., 2021).

Antimicrobial and Detoxification Applications

Ren et al. (2009) explored the use of a related N-halamine precursor for antimicrobial and detoxification applications when bonded onto cotton fabrics. This research underscores the potential of incorporating spirohydantoin derivatives into materials for health and safety applications, such as creating antimicrobial surfaces or detoxifying agents (Ren et al., 2009).

Anticonvulsant Activity

Studies on derivatives of spirohydantoin, including those with fluorinated groups, have demonstrated significant anticonvulsant activities. These findings, presented in research by Obniska et al. (2006), indicate the therapeutic potential of these compounds in developing new medications for the treatment of epilepsy and related disorders (Obniska et al., 2006).

Structural Analysis

Manjunath et al. (2011) conducted structural analysis through X-ray diffraction studies on a compound closely related to the one of interest. Their work provides insight into the molecular geometry, hydrogen bonding patterns, and the overall conformation of spirohydantoin derivatives. Such detailed structural information is crucial for the rational design of new compounds with desired physical and chemical properties (Manjunath et al., 2011).

特性

IUPAC Name |

3-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFN3O3/c22-16-5-1-14(2-6-16)13-26-19(28)21(24-20(26)29)9-11-25(12-10-21)18(27)15-3-7-17(23)8-4-15/h1-8H,9-13H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWJATYWDDTCEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

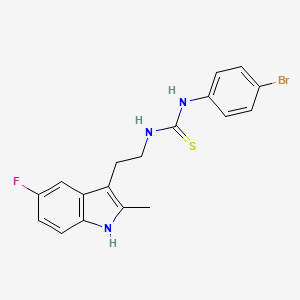

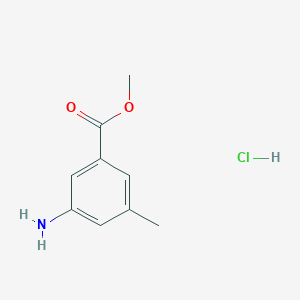

![N-Furan-2-ylmethyl-2-(4-oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2649333.png)

![5-(Butylsulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2649338.png)

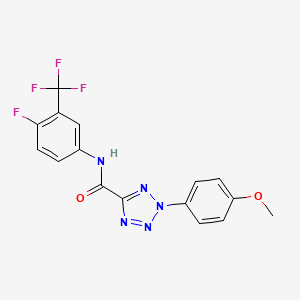

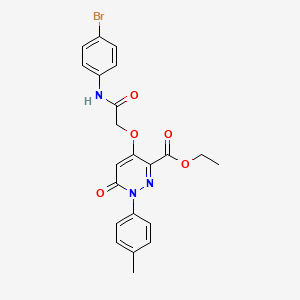

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2649340.png)

![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2649345.png)

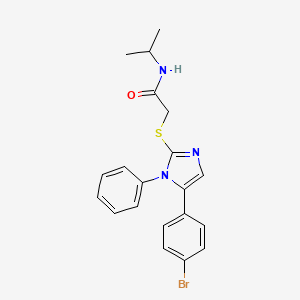

![2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B2649351.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2649356.png)